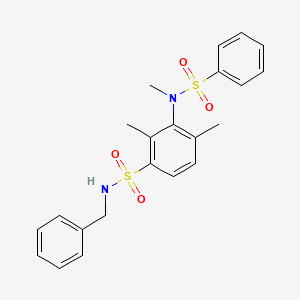

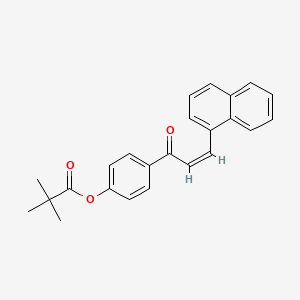

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide, also known as NBDMS, is a sulfonamide compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using several methods and has demonstrated promising results in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Visible-Light-Promoted Generation of p-(N,N-Dimethyl)benzyl Equivalents

The compound can serve as a precursor for the selective generation of p-(N,N-dimethyl)benzyl equivalents. Researchers have discovered that under visible-light irradiation and in the presence of an iridium photosensitizer, N,N-dimethyl arylamines can be transformed into these benzyl equivalents. This reaction opens up new avenues for the synthesis of trifluoromethyl-containing diarylalkanes, which have applications in organic synthesis .

Synthesis of 2-Iodo-4-tert-octylphenol Derivatives

By employing new synthetic methods, researchers have synthesized 2-iodo-4-tert-octylphenol derivatives from 4-tert-octylphenol. The compound plays a crucial role in this process, undergoing bromination, benzyl protection, and halogen exchange reactions. Improved yields and easy purification make this method advantageous .

Antioxidant Studies of N-Substituted Benzyl/Phenyl Hydrazides

Comparing superoxide scavenging studies, scientists have explored the antioxidant potential of N-substituted benzyl/phenyl hydrazides. These compounds exhibit interesting properties related to their ability to scavenge reactive oxygen species. Understanding their antioxidant behavior contributes to drug development and health-related applications .

Anti-HIV Activity Screening

Researchers have synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds were tested in acutely infected cells (MT-4). Their potential as anti-HIV agents underscores their significance in medicinal chemistry .

Radical Fragmentation Studies

The compound has been involved in radical fragmentation studies. Researchers have explored its behavior under specific conditions, shedding light on its reactivity and potential applications. These investigations contribute to our understanding of radical chemistry and synthetic pathways .

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-14-15-21(29(25,26)23-16-19-10-6-4-7-11-19)18(2)22(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYBYZLLSCQHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

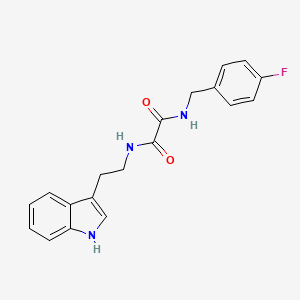

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)

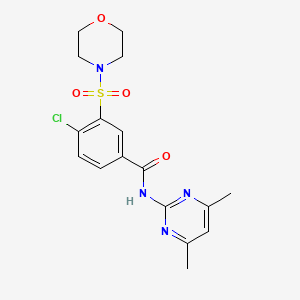

![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)

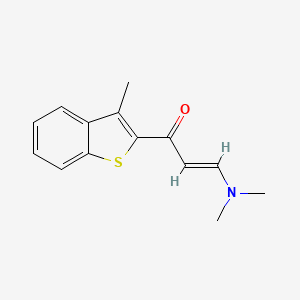

![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)

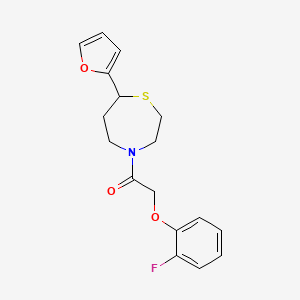

![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)